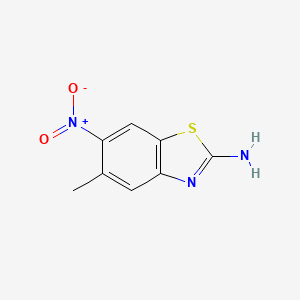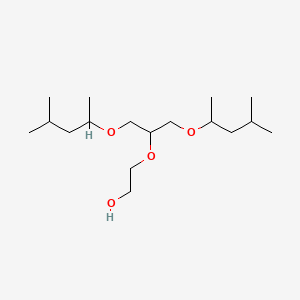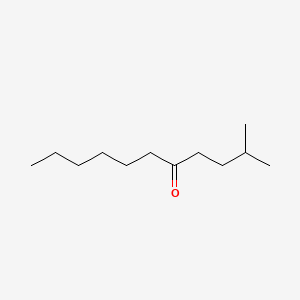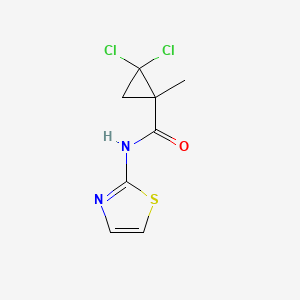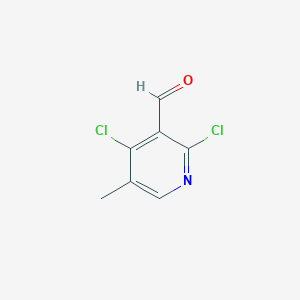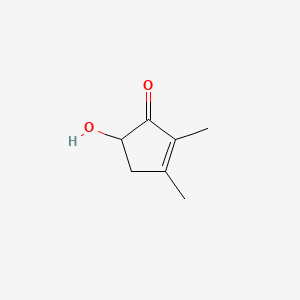
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is an organic compound with the molecular formula C₇H₁₀O₂ It is a derivative of cyclopentenone, featuring a hydroxyl group and two methyl groups attached to the cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- can be achieved through several methods. One common approach involves the condensation of di-p-methylbenzil with acetone derivatives in the presence of sodium hydroxide as a catalyst. The reaction is typically carried out in methanol under reflux conditions . The main products are obtained as precipitates after the reaction mixture is poured into water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would result in an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be used in the study of biochemical pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in nucleophilic conjugate addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: Similar structure but with different positioning of the hydroxyl and methyl groups.
Uniqueness
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is unique due to the presence of both hydroxyl and methyl groups on the cyclopentenone ring
Eigenschaften
CAS-Nummer |
58649-31-3 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
5-hydroxy-2,3-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h6,8H,3H2,1-2H3 |
InChI-Schlüssel |
GOTCNQYWFYTGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


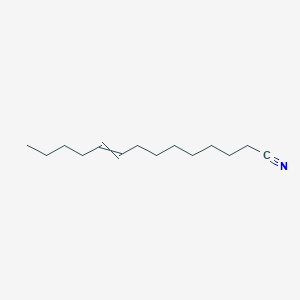
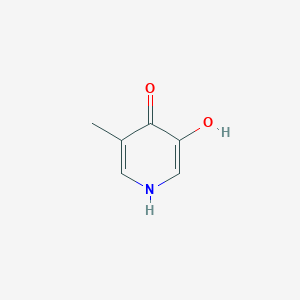
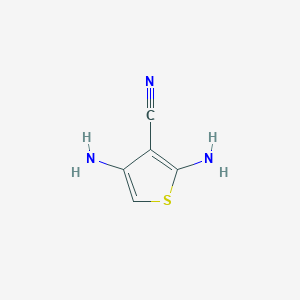
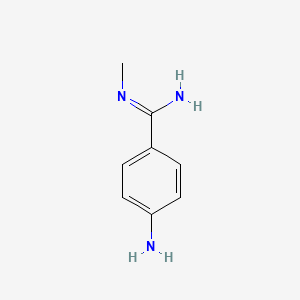
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

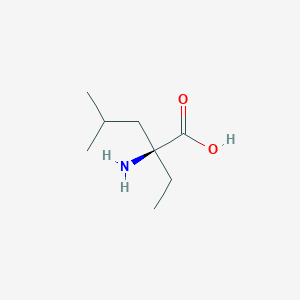
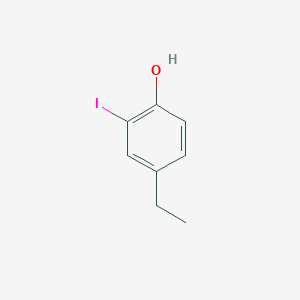
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
